![molecular formula C20H23N3O4S B2840923 1-(2-(indolin-1-yl)-2-oxoethyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251609-11-6](/img/structure/B2840923.png)
1-(2-(indolin-1-yl)-2-oxoethyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
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Description
1-(2-(indolin-1-yl)-2-oxoethyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, also known as CEP-26401, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. This compound is a pyridinone derivative that has been shown to exhibit potent inhibitory activity against a number of enzymes and proteins, making it an attractive candidate for drug development and other scientific applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Pathways: Research has developed convenient routes to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines, highlighting the utility of acetylenic sulfones in cyclization reactions. This methodology could potentially be applied to the synthesis of complex structures including those similar to the compound (Back & Nakajima, 2000).
Biological and Pharmacological Applications
- Antitumor Activity: Bis-indole derivatives, sharing structural motifs with the compound, have shown antitumor activity in various human cell lines. This suggests potential applications in cancer research (Andreani et al., 2008).
- Anticancer Effects: Isatin sulfonamide molecular hybrids have demonstrated cytotoxic effects on hepatocellular carcinoma cell lines, suggesting a framework for the development of new anticancer agents (Eldeeb et al., 2022).
- Anticonvulsant Agents: Indolinone derivatives have been evaluated for their anticonvulsant activity, indicating potential applications in neurological disorder treatments (Fayed et al., 2021).
Chemical Interactions and Mechanistic Insights
- Molecular Docking and Simulation Studies: Research into piperidine derivatives for corrosion inhibition on iron surfaces provides an example of how computational studies can predict the efficiency of similar compounds in various applications (Kaya et al., 2016).
properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19-9-8-17(28(26,27)22-11-4-1-5-12-22)14-21(19)15-20(25)23-13-10-16-6-2-3-7-18(16)23/h2-3,6-9,14H,1,4-5,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXLNRWOHTZOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(indolin-1-yl)-2-oxoethyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one |
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